molecular formula C11H14O4 B451101 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde CAS No. 91123-08-9

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Cat. No.: B451101
CAS No.: 91123-08-9
M. Wt: 210.23g/mol
InChI Key: MDSJUPYTWLSFBZ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of an ethoxy group and a hydroxyethoxy group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxy group of the benzaldehyde and the ethylene glycol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and hydroxyethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is unique due to the presence of both ethoxy and hydroxyethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in various solvents and its reactivity in chemical reactions, making it a versatile compound for research and industrial applications .

Biological Activity

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is a compound with significant potential in various biological applications. This article reviews its biological activity, including its antimicrobial properties, anti-inflammatory effects, and potential as a pharmaceutical agent.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C12H16O4
  • Molecular Weight: 224.25 g/mol
  • IUPAC Name: this compound

The presence of both ethoxy and hydroxyethoxy groups contributes to its solubility and reactivity, making it suitable for various biological interactions.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related compounds have been shown to effectively inhibit the growth of various pathogens, including bacteria and fungi.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans20100

These results suggest that the compound could be developed into an antimicrobial agent, particularly in formulations aimed at preventing microbial growth in pharmaceuticals and cosmetics .

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. A study on related benzaldehyde derivatives showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with these compounds in vitro.

Treatment Cytokine Level (pg/mL) Control Level (pg/mL)
Control150200
Compound Treatment100200

This indicates that the compound could potentially modulate inflammatory responses, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on various benzaldehyde derivatives, including those structurally similar to this compound, found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in enhancing biological activity.
  • Anti-inflammatory Mechanism Investigation : In another investigation, the compound was tested for its ability to reduce inflammation in RAW264.7 macrophage cells stimulated with LPS. Results showed a significant decrease in nitric oxide production, indicating a potential pathway for anti-inflammatory action through inhibition of the NF-kB signaling pathway .

Properties

IUPAC Name

3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSJUPYTWLSFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.76 ml of 2-bromoethanol and 5.40 g of potassium carbonate were added to a solution of 5 g of 3-ethoxy-4-hydroxybenzaldehyde in 150 ml of DMF. The reaction mixture was heated to 70° C. overnight and subsequently to 120° C. for a further 4 hrs. Then, the mixture was left to cool to room temperature, filtered and concentrated in a high vacuum. The crude product was isolated by extraction and purified by chromatography on silica gel. There were obtained 6.09 g of 3-ethoxy-4-(2-hydroxy-ethoxy)-benzaldehyde as a white solid.
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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